molecular formula C24H28N4O3S2 B1245304 4-[(2,1,3-benzothiadiazol-4-ylsulfonylamino)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-cyclohexanecarboxamide

4-[(2,1,3-benzothiadiazol-4-ylsulfonylamino)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-cyclohexanecarboxamide

Cat. No. B1245304
M. Wt: 484.6 g/mol
InChI Key: ZICQKNIWGUYGEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,1,3-benzothiadiazol-4-ylsulfonylamino)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-cyclohexanecarboxamide is a member of tetralins.

Scientific Research Applications

PET Radiotracer Development

  • Arylamides hybrids of two high-affinity σ2 receptor ligands, including compounds similar to the one , are being investigated for their potential in tumor diagnosis and development of PET (Positron Emission Tomography) radiotracers. These compounds show promise due to their high affinity at σ2 receptors, which is significant for tumor imaging applications. However, their interaction with P-glycoprotein may limit their utility in cases where tumors overexpress P-gp (Abate et al., 2011).

Radiochemical Synthesis

  • The compound has been involved in studies focusing on the synthesis of radio-labeled compounds, such as [(11)C]Am80. These processes are crucial for creating radiotracers for medical imaging, and involve complex chemical reactions including rapid cross-coupling and carbonylation (Takashima-Hirano et al., 2012).

Fluorescent Biomolecule Labeling

  • Research has been conducted on using derivatives of the compound for covalent fluorescent labeling of biomolecules like proteins. This has applications in biological studies where tracking and visualization of specific proteins are required (Kostenko et al., 2006).

properties

Molecular Formula

C24H28N4O3S2

Molecular Weight

484.6 g/mol

IUPAC Name

4-[(2,1,3-benzothiadiazol-4-ylsulfonylamino)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C24H28N4O3S2/c29-24(26-20-8-3-6-17-5-1-2-7-19(17)20)18-13-11-16(12-14-18)15-25-33(30,31)22-10-4-9-21-23(22)28-32-27-21/h1-2,4-5,7,9-10,16,18,20,25H,3,6,8,11-15H2,(H,26,29)

InChI Key

ZICQKNIWGUYGEG-UHFFFAOYSA-N

SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)C3CCC(CC3)CNS(=O)(=O)C4=CC=CC5=NSN=C54

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)C3CCC(CC3)CNS(=O)(=O)C4=CC=CC5=NSN=C54

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2,1,3-benzothiadiazol-4-ylsulfonylamino)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
4-[(2,1,3-benzothiadiazol-4-ylsulfonylamino)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-cyclohexanecarboxamide
Reactant of Route 3
Reactant of Route 3
4-[(2,1,3-benzothiadiazol-4-ylsulfonylamino)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-cyclohexanecarboxamide
Reactant of Route 4
Reactant of Route 4
4-[(2,1,3-benzothiadiazol-4-ylsulfonylamino)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-cyclohexanecarboxamide
Reactant of Route 5
4-[(2,1,3-benzothiadiazol-4-ylsulfonylamino)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-cyclohexanecarboxamide
Reactant of Route 6
4-[(2,1,3-benzothiadiazol-4-ylsulfonylamino)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-cyclohexanecarboxamide

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